molecular formula C17H11FN2O4 B2912503 5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 477856-88-5

5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2912503
CAS RN: 477856-88-5
M. Wt: 326.283
InChI Key: QXJFKOBVHIVSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as diphenylethers . It is an aromatic compound containing two benzene rings linked to each other through an ether group .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidinetrione ring attached to a phenyl ring through a methylene bridge . The phenyl ring is further attached to a fluorophenoxy group .

Scientific Research Applications

IKKβ Inhibition and Anti-Inflammatory Potential

KSK05104 has potent and selective inhibitory activity against IKKβ (IκB kinase β), a key regulator of the NF-κB pathway. NF-κB plays a crucial role in inflammation and cell survival. By inhibiting IKKβ, KSK05104 may suppress NF-κB activation, which could have implications in cancer and inflammatory diseases .

Antiproliferative and Antiviral Activities

While not directly related to the compound , indole derivatives (such as KSK05104) have been explored for their biological potential. For instance, pyrimidine-derived indole ribonucleosides exhibited antiproliferative activity against various cancer cell lines and antiviral effects .

properties

IUPAC Name

5-[[2-(4-fluorophenoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O4/c18-11-5-7-12(8-6-11)24-14-4-2-1-3-10(14)9-13-15(21)19-17(23)20-16(13)22/h1-9H,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJFKOBVHIVSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

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